Oxybutynin chloride, (R)- Oxybutynin chloride, (R)-
Brand Name: Vulcanchem
CAS No.: 1207344-05-5
VCID: VC20766006
InChI: InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1
SMILES: CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Molecular Formula: C22H32ClNO3
Molecular Weight: 393.9 g/mol

Oxybutynin chloride, (R)-

CAS No.: 1207344-05-5

Cat. No.: VC20766006

Molecular Formula: C22H32ClNO3

Molecular Weight: 393.9 g/mol

* For research use only. Not for human or veterinary use.

Oxybutynin chloride, (R)- - 1207344-05-5

Specification

CAS No. 1207344-05-5
Molecular Formula C22H32ClNO3
Molecular Weight 393.9 g/mol
IUPAC Name 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1
Standard InChI Key SWIJYDAEGSIQPZ-FTBISJDPSA-N
Isomeric SMILES [H+].CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.[Cl-]
SMILES CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Canonical SMILES [H+].CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[Cl-]

Introduction

Absorption and Bioavailability

Upon oral administration, oxybutynin is rapidly absorbed, achieving peak plasma concentration (Cmax) within one hour. The absolute bioavailability of oxybutynin is approximately 6%, with significant interindividual variability observed . The pharmacokinetic parameters for the (R)- and (S)-enantiomers are summarized below:

ParameterR-OxybutyninS-Oxybutynin
Cmax (ng/mL)3.6 (2.2)7.8 (4.1)
Tmax (h)0.89 (0.34)0.65 (0.32)
AUCt (ng·h/mL)22.6 (11.3)35.0 (17.3)
AUCinf (ng·h/mL)24.3 (12.3)37.3 (18.7)

Metabolism

  • Clinical Applications and Efficacy

Oxybutynin chloride is indicated for treating OAB symptoms such as urgency, frequency, and nocturia. Clinical trials have demonstrated its effectiveness in reducing urinary incontinence episodes and improving quality of life for patients suffering from this condition .

Comparative Efficacy

Research comparing different formulations of oxybutynin indicates that both immediate-release and extended-release formulations are effective at equivalent doses, with extended-release formulations offering improved tolerability . Notably:

  • Oxybutynin transdermal systems have shown enhanced patient compliance due to reduced side effects compared to oral forms.

  • Studies indicate similar efficacy between oxybutynin and other anticholinergic agents like tolterodine in managing OAB symptoms .

  • Side Effects and Tolerability

Despite its efficacy, oxybutynin is associated with several side effects, primarily due to its anticholinergic properties:

  • Common side effects include dry mouth, constipation, dizziness, and cognitive impairment.

  • The transdermal patch formulation has been noted to have a better tolerability profile compared to oral formulations, particularly in older adults .

Oxybutynin chloride, particularly the (R)-enantiomer, remains a vital therapeutic agent for managing overactive bladder symptoms due to its established efficacy and safety profile. Ongoing research continues to explore its potential applications beyond urinary conditions, emphasizing the importance of understanding its pharmacological nuances for optimized patient care.

This comprehensive overview highlights the significance of oxybutynin chloride in clinical practice while underscoring the need for personalized treatment approaches based on individual patient profiles and responses to therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator